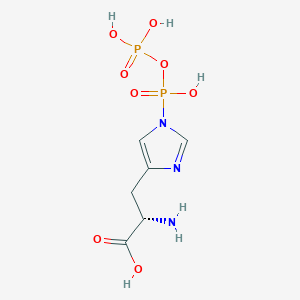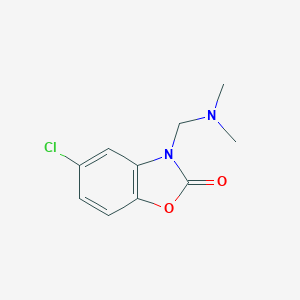
2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMBC or CDMBC and has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- is not completely understood. However, it is believed that this compound may act by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that play a key role in regulating cell growth and differentiation.
生化学的および生理学的効果
Studies have shown that 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- can have significant biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, to inhibit the proliferation of endothelial cells, and to induce the differentiation of neuronal cells.
実験室実験の利点と制限
The advantages of using 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- in lab experiments include its high selectivity and potency, as well as its ability to be easily synthesized. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research involving 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)-. Some of the most promising areas of research include the development of new synthetic methods for this compound, the identification of new targets for its activity, and the investigation of its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in vivo.
合成法
The synthesis of 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 5-chloro-2-nitrobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. This reaction yields the intermediate 5-chloro-2-(dimethylamino)benzaldehyde, which is then reacted with an isocyanate to form the final product, 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)-.
科学的研究の応用
2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications of this compound include its use as a fluorescent probe for the detection of metal ions, as an inhibitor of protein tyrosine phosphatases, and as a potential anti-tumor agent.
特性
CAS番号 |
19986-35-7 |
|---|---|
製品名 |
2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- |
分子式 |
C10H11ClN2O2 |
分子量 |
226.66 g/mol |
IUPAC名 |
5-chloro-3-[(dimethylamino)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H11ClN2O2/c1-12(2)6-13-8-5-7(11)3-4-9(8)15-10(13)14/h3-5H,6H2,1-2H3 |
InChIキー |
DXPMJCLOFQOSSS-UHFFFAOYSA-N |
SMILES |
CN(C)CN1C2=C(C=CC(=C2)Cl)OC1=O |
正規SMILES |
CN(C)CN1C2=C(C=CC(=C2)Cl)OC1=O |
その他のCAS番号 |
19986-35-7 |
同義語 |
5-Chloro-3-[(dimethylamino)methyl]benzoxazol-2(3H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



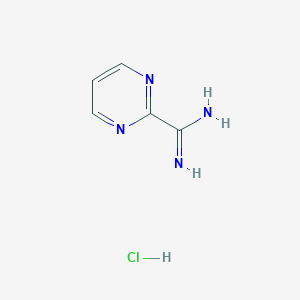


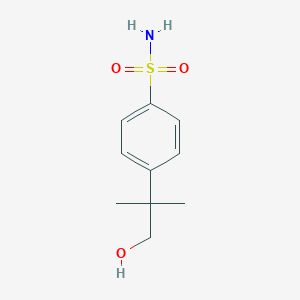
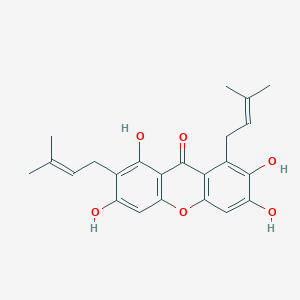
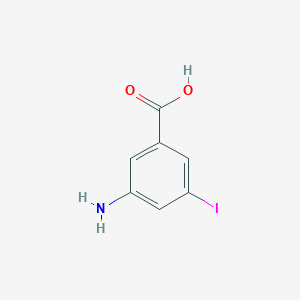
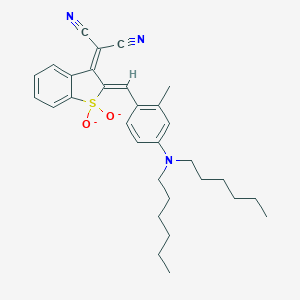
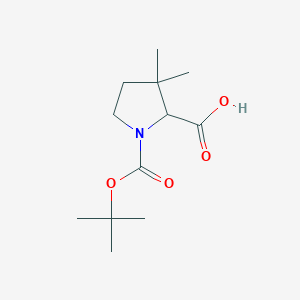
![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)
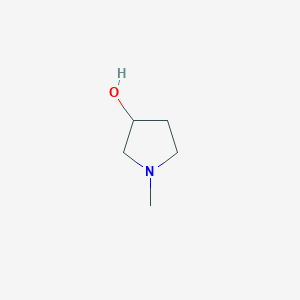
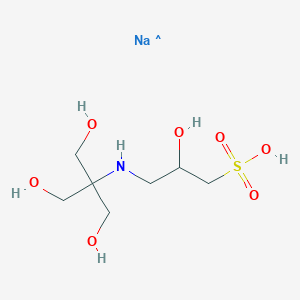
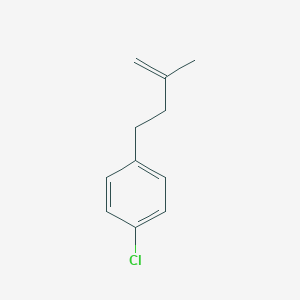
![8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22943.png)
